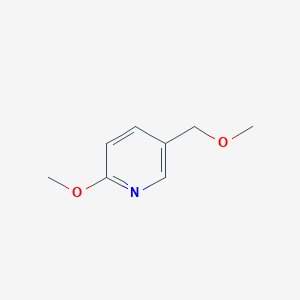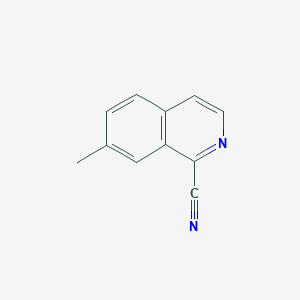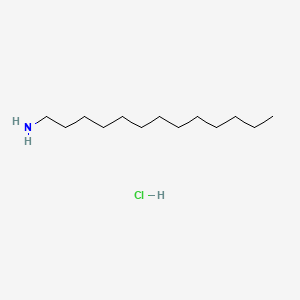
Butein 4'-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butein 4’-glucoside is a natural compound that can be isolated from Coreopsis tinctoria Nutt . It is also found in other plants such as Toxicodendron vernicifluum , Dahlia , and Butea monosperma . The compound has antioxidative properties and inhibits both aldose reductase and advanced glycation endproducts .
Métodos De Preparación
The synthetic routes for Butein 4’-glucoside are not extensively documented. it can be obtained from natural sources or synthesized. Industrial production methods are not widely reported.
Análisis De Reacciones Químicas
Butein 4’-glucoside may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Butein 4’-glucoside finds applications in scientific research across multiple fields:
Chemistry: Its antioxidative properties make it relevant for studies related to free radicals and oxidative stress.
Biology: Researchers explore its effects on cellular processes and potential health benefits.
Medicine: Investigations focus on its potential therapeutic applications, including hypertension and diabetes .
Industry: Although industrial applications are limited, further research may reveal additional uses.
Mecanismo De Acción
The exact mechanism by which Butein 4’-glucoside exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but detailed information is scarce.
Comparación Con Compuestos Similares
Butein 4’-glucoside stands out due to its unique combination of antioxidative, aldose reductase inhibition, and advanced glycation endproducts inhibitory effects. Similar compounds include butein (without the glucoside moiety) and other chalconoids found in various plant species.
Remember that Butein 4’-glucoside is primarily studied for its potential health benefits, but further research is needed to fully understand its mechanisms and applications
Propiedades
Fórmula molecular |
C21H22O10 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+ |
Clave InChI |
QMVODIKHHIRSGI-ORCRQEGFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)


![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)



![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)


![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)
![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)

